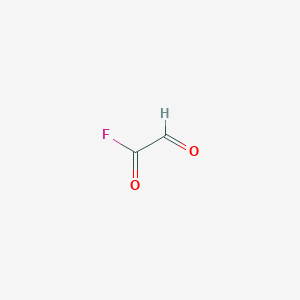

Oxoacetyl fluoride

Beschreibung

Oxoacetyl fluoride (C₂HF₃O₂) is a fluorinated derivative of oxoacetic acid, characterized by a reactive acyl fluoride group (-COF) adjacent to a ketone moiety. These compounds are pivotal in organic synthesis, particularly in constructing heterocycles and bioactive molecules .

Eigenschaften

CAS-Nummer |

60556-83-4 |

|---|---|

Molekularformel |

C2HFO2 |

Molekulargewicht |

76.03 g/mol |

IUPAC-Name |

2-oxoacetyl fluoride |

InChI |

InChI=1S/C2HFO2/c3-2(5)1-4/h1H |

InChI-Schlüssel |

BITVLRXIXBFBAR-UHFFFAOYSA-N |

Kanonische SMILES |

C(=O)C(=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxoacetyl fluoride can be synthesized through several methods. One common method involves the reaction of acetic anhydride with hydrogen fluoride. The reaction proceeds as follows:

(CH3CO)2O+HF→CH3COF+CH3COOH

In this reaction, acetic acid is produced as a byproduct .

Another method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or diethylaminosulfur trifluoride (DAST). These reagents facilitate the conversion of carboxylic acids to acyl fluorides under mild conditions .

Industrial Production Methods

Industrial production of oxoacetyl fluoride typically involves large-scale fluorination processes. One such method is the electrochemical fluorination process, where organic substrates are electrolyzed in anhydrous hydrogen fluoride using nickel electrodes. This method is efficient for producing perfluorinated compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Oxoacetyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form amides.

Hydrolysis: In the presence of water, oxoacetyl fluoride hydrolyzes to form acetic acid and hydrogen fluoride.

Reduction: It can be reduced to acetaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Amines: Used in substitution reactions to form amides.

Water: Facilitates hydrolysis.

Lithium Aluminum Hydride: Used for reduction reactions.

Major Products

Amides: Formed from substitution reactions with amines.

Acetic Acid: Produced from hydrolysis.

Acetaldehyde: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Oxoacetyl fluoride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various acyl derivatives.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism by which oxoacetyl fluoride exerts its effects involves its high reactivity due to the presence of the carbonyl and fluorine groups. These groups make it a strong electrophile, capable of reacting with nucleophiles. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new chemical bonds and products .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Key Observations :

- Electrophilicity : Oxoacetyl chloride’s -COCl group is more reactive than -COF due to chlorine’s lower electronegativity and higher polarizability, making it a stronger acylating agent .

- Hydrolysis : Oxoacetyl chloride hydrolyzes rapidly to glyoxylic acid (HOOCCHO) under mild conditions, while oxoacetyl fluoride likely requires harsher conditions due to fluorine’s strong electron-withdrawing effects .

- Steric and Electronic Effects : Indole-3-glyoxyloyl chloride’s aromatic indole moiety stabilizes intermediates in Perkin condensations, improving yields compared to simpler oxoacetyl derivatives .

Stability and Reaction Pathways

- Hydrolysis Pathways : Oxoacetyl chloride hydrolyzes via zwitterionic intermediates to glyoxylic acid or CO/HCO₂H, while oxoacetyl fluoride may favor stable anionic intermediates due to fluorine’s inductive effects .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.